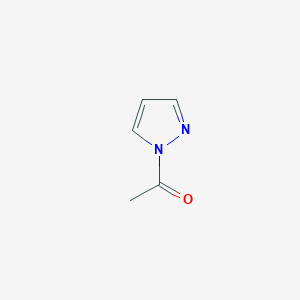

1-(1H-Pyrazol-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFTUYZICNEFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338470 | |

| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-64-1 | |

| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10199-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-Pyrazol-1-yl)ethanone

CAS Number: 10199-64-1

This technical guide provides a comprehensive overview of 1-(1H-Pyrazol-1-yl)ethanone, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

1-(1H-Pyrazol-1-yl)ethanone, with the empirical formula C₅H₆N₂O, is a heterocyclic compound featuring a pyrazole ring N-acylated with an acetyl group.[1][2][3] Its chemical structure and properties make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Table 1: Physicochemical Properties of 1-(1H-Pyrazol-1-yl)ethanone

| Property | Value | Source |

| CAS Number | 10199-64-1 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O | [1][2][4] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 197.9 °C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Flash Point | 73.5 °C | [3] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dichloromethane. | [2] |

| Vapor Pressure | 0.37 mmHg at 25°C | [3] |

Safety and Handling

1-(1H-Pyrazol-1-yl)ethanone is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P264 | Wash skin thoroughly after handling | [1] | |

| P280 | Wear protective gloves/eye protection/face protection | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell | [1] |

Experimental Protocols

The synthesis of 1-(1H-Pyrazol-1-yl)ethanone can be achieved through various synthetic routes. A general and common method involves the acylation of pyrazole. The following is a representative, generalized protocol based on common organic synthesis techniques.

General Synthesis of 1-(1H-Pyrazol-1-yl)ethanone:

A typical synthesis involves the reaction of pyrazole with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

-

Materials: Pyrazole, acetic anhydride (or acetyl chloride), a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve pyrazole in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Add the base to the solution.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure 1-(1H-Pyrazol-1-yl)ethanone.

-

Caption: Generalized workflow for the synthesis of 1-(1H-Pyrazol-1-yl)ethanone.

Biological Activity and Applications

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities.[2] These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. While specific biological data for 1-(1H-Pyrazol-1-yl)ethanone is not extensively documented in the public domain, its role as a key intermediate suggests its utility in the synthesis of various biologically active molecules.

The ethanone moiety can participate in further chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the ketone functionality can be a handle for creating chalcones, which are precursors to other heterocyclic systems with known pharmacological relevance.

Caption: Potential synthetic pathways and biological applications of pyrazole derivatives.

References

1-(1H-Pyrazol-1-yl)ethanone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(1H-Pyrazol-1-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's chemical structure, nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in drug development.

Chemical Structure and Nomenclature

1-(1H-Pyrazol-1-yl)ethanone is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, an acetyl group is attached to one of the nitrogen atoms of the pyrazole ring.

-

Synonyms : N-Acetylpyrazole, 1-Acetylpyrazole

The molecular structure consists of a planar pyrazole ring linked to a ketone functional group.

References

1-(1H-Pyrazol-1-yl)ethanone molecular weight and formula

This guide provides essential technical data on 1-(1H-Pyrazol-1-yl)ethanone, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development who may be interested in its chemical and physical properties for synthesis and analysis.

Core Chemical Properties

1-(1H-Pyrazol-1-yl)ethanone is a chemical compound with the systematic name 1-(1H-pyrazol-1-yl)ethanone[1]. Its fundamental properties, including molecular formula and weight, are crucial for any quantitative experimental work.

The molecular formula of this compound is C5H6N2O[1][2][3][4]. This indicates that each molecule is composed of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 110.11 g/mol [2][4].

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 1-(1H-Pyrazol-1-yl)ethanone.

| Property | Value | Source |

| Molecular Formula | C5H6N2O | [1][2][3][4] |

| Molecular Weight | 110.11 g/mol | [2][4] |

| Density | 1.14 g/cm³ | [3][4] |

| Boiling Point | 197.9 °C at 760 mmHg | [3][4] |

| Flash Point | 73.5 °C | [3][4] |

| CAS Number | 10199-64-1 | [1][2][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical procedures for 1-(1H-Pyrazol-1-yl)ethanone are not extensively detailed in publicly available safety data sheets or chemical supplier databases. Researchers planning to work with this compound would typically develop specific protocols based on established principles of organic synthesis and analytical chemistry, tailored to their research objectives. Standard laboratory safety procedures should be followed, as the compound is classified as a skin and eye irritant[2].

Structural and Property Relationship

The relationship between the compound's identity, its atomic composition (formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The diagram below illustrates this logical connection.

Caption: Logical flow from compound name to molecular formula and weight.

References

A Technical Guide to the Synthesis of Pyrazole Derivatives from Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to pyrazole derivatives utilizing hydrazine hydrate, a cornerstone reagent in heterocyclic chemistry. Pyrazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals due to their diverse biological activities. This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for the synthesis of these valuable compounds.

Introduction to Pyrazole Synthesis with Hydrazine Hydrate

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The most classical and versatile method for its synthesis is the condensation of a binucleophile, such as hydrazine hydrate, with a 1,3-dielectrophilic species. This approach, known as the Knorr pyrazole synthesis, and its variations, form the foundation of pyrazole chemistry.[1][2][3] The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and required reaction conditions. This guide will explore the most prevalent and effective methods.

Core Synthetic Methodologies

The synthesis of pyrazoles from hydrazine hydrate can be broadly categorized into several key strategies, each offering distinct advantages and substrate scopes.

Cyclocondensation with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is the most traditional and widely employed method for constructing the pyrazole ring.[1][2][3] It involves the reaction of a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with hydrazine hydrate. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.[4][5]

A key consideration in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is regioselectivity, which can often lead to the formation of two isomeric products.[6][7]

General Reaction Scheme:

References

Biological activity of pyrazole-containing compounds

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Compounds

Introduction

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile building block for designing therapeutic agents.[5] Pyrazole derivatives have been extensively explored and are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[1][2][4][6][7][8][9] The significance of this scaffold is underscored by the number of pyrazole-containing drugs approved by the FDA, which target a wide range of diseases.[10] Prominent examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the analgesic Antipyrine.[1][3][11] This guide provides a technical overview of the core biological activities of pyrazole compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[1][12][13] The pharmacological action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on the suppression of prostaglandin biosynthesis by inhibiting COX enzymes.[3] The discovery of two COX isoforms, COX-1 and COX-2, spurred the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]

Mechanism of Action: Selective COX-2 Inhibition

COX-1 is constitutively expressed in most tissues and is responsible for physiological functions like protecting the stomach lining.[16] In contrast, the COX-2 isoform is inducible and is primarily expressed at sites of inflammation.[16] Pyrazole-containing compounds like Celecoxib were specifically designed as selective COX-2 inhibitors.[1][14] By selectively blocking COX-2, these drugs inhibit the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation, while sparing the protective functions of COX-1.[16][17][18] This selectivity is attributed to the specific chemical structure of the drugs, which allows them to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[16]

Quantitative Data: COX Inhibition

The inhibitory potency of pyrazole derivatives against COX-1 and COX-2 is typically quantified by IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.

| Compound Type/Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [1] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [1] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | [1] | |

| Pyrazole Derivative (Macarini et al.) | COX-2 | 0.73 | - | [13] |

| Derivative 3b (Hassan et al.) | COX-2 | 0.039 | 22.21 | [19] |

| Derivative 5b (Hassan et al.) | COX-2 | 0.038 | 17.47 | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method to determine the COX inhibitory activity of test compounds.

Objective: To measure the IC50 values of pyrazole compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric probe)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents and pre-equilibrate them to the assay temperature (e.g., 37°C).[20]

-

Plate Setup:

-

Background Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of heat-inactivated COX-1 or COX-2 enzyme.[20]

-

100% Activity Wells (Enzyme Control): Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of active COX-1 or COX-2 enzyme.[20][21]

-

Inhibitor Wells: Prepare serial dilutions of the pyrazole test compounds. Add 10 µL of each test compound dilution to wells containing 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of active COX-1 or COX-2 enzyme.[21]

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

-

Initiation of Reaction: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[21][22]

-

Measurement: Immediately begin reading the absorbance at 590 nm (or a similar wavelength) kinetically for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the background wells from all other wells.

-

Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

Anticancer Activity

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against various cancer cell lines.[2][23][24] These compounds exert their effects through multiple mechanisms, including the inhibition of critical cell signaling enzymes like protein kinases, disruption of tubulin polymerization, and interaction with DNA.[2][25]

Mechanism of Action: Kinase Inhibition (JAK-STAT Pathway)

A primary mechanism for the anticancer activity of several pyrazole compounds is the inhibition of protein kinases. The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is vital for cell proliferation and survival.[26] Dysregulation of this pathway is implicated in various cancers and myeloproliferative neoplasms.[27][28]

Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[11][26] It binds competitively to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[27] This blockage inhibits the translocation of STATs to the nucleus, thereby downregulating the expression of genes involved in cell proliferation and survival, leading to an anti-tumor effect.[26][28]

Other anticancer mechanisms for pyrazole derivatives include dual inhibition of EGFR and VEGFR-2 and binding to the minor groove of DNA.[2]

Quantitative Data: Cytotoxicity

The in vitro anticancer activity of pyrazole compounds is assessed by their cytotoxicity against various cancer cell lines, with results often reported as IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound | Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound 43 | MCF-7 (Breast Cancer) | PI3 Kinase | 0.25 | [2] |

| Compound 53 | HepG2 (Liver Cancer) | EGFR / VEGFR-2 | 15.98 | [2] |

| Compound 54 | HepG2 (Liver Cancer) | EGFR / VEGFR-2 | 13.85 | [2] |

| Compound 59 | HepG2 (Liver Cancer) | DNA Binding | 2.0 | [2] |

| Pyrazole Derivative | MCF-7 (Breast Cancer) | - | 5.8 | [24] |

| Pyrazole Derivative | A549 (Lung Cancer) | - | 8.0 | [24] |

| Pyrazole Derivative | HeLa (Cervical Cancer) | - | 9.8 | [24] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[29]

Objective: To determine the IC50 value of a pyrazole compound against a specific cancer cell line.

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[30] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[31]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (pyrazole derivative)

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[32]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[32] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[32]

-

MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[30] Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[31][32]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[31][32]

-

Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[32]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial Activity

Pyrazole derivatives constitute a significant class of compounds with a broad spectrum of antibacterial and antifungal activities.[6][7][33][34] The growing threat of antimicrobial resistance has spurred research into novel therapeutic agents, and the pyrazole scaffold has proven to be a valuable starting point for the development of such compounds.[6]

Mechanism of Action

The specific mechanisms of antimicrobial action for many pyrazole derivatives are diverse and often not fully elucidated. However, their activity stems from their ability to interfere with essential microbial processes, leading to the inhibition of growth or cell death. The structure-activity relationship (SAR) studies are crucial in this field, highlighting how different substitutions on the pyrazole ring can significantly impact the potency and spectrum of activity against various bacterial and fungal strains.[6]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[35][36][37]

| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| Compound 21a | Bacteria (Gram +/-) | Antibacterial | 62.5 - 125 | [33] |

| Compound 21a | Fungi | Antifungal | 2.9 - 7.8 | [33] |

| Compound 7e/7f | Bacteria & Fungi | Antimicrobial | 0.31 to <0.0024 | [38] |

| Fused pyrazole-pyrimidine | A. fumigatus (Fungus) | Antifungal | 6.25 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a compound.[36]

Objective: To determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a specific bacterium or fungus.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity (growth), and the MIC is identified as the lowest concentration in a well that remains clear.[36]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)[39]

-

Test compound (pyrazole derivative)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)[37]

-

Incubator

Procedure:

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.[36]

-

Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last well.[36]

-

-

Inoculation: Prepare the microbial inoculum and adjust its concentration. Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized inoculum.[36]

-

Controls: Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubation: Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[36][37]

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[37]

General Experimental Workflow

The discovery and validation of biologically active pyrazole compounds typically follow a structured workflow, from initial screening to more detailed mechanistic studies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciencescholar.us [sciencescholar.us]

- 13. researchgate.net [researchgate.net]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. news-medical.net [news-medical.net]

- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. srrjournals.com [srrjournals.com]

- 25. tandfonline.com [tandfonline.com]

- 26. PathWhiz [pathbank.org]

- 27. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 28. ajmc.com [ajmc.com]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. broadpharm.com [broadpharm.com]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. MTT (Assay protocol [protocols.io]

- 33. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 35. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 36. benchchem.com [benchchem.com]

- 37. microbe-investigations.com [microbe-investigations.com]

- 38. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. protocols.io [protocols.io]

The Versatile Intermediate: A Technical Guide to 1-(1H-Pyrazol-1-yl)ethanone in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-Pyrazol-1-yl)ethanone, a five-membered heterocyclic compound, has emerged as a valuable and versatile synthetic intermediate in the construction of a diverse array of more complex molecules, particularly those with potential pharmacological applications. Its unique structural features, combining an aromatic pyrazole ring with a reactive acetyl group, provide a gateway to a multitude of chemical transformations. This technical guide offers an in-depth exploration of the synthesis and synthetic utility of 1-(1H-pyrazol-1-yl)ethanone, providing researchers and drug development professionals with a comprehensive resource for its application in modern organic synthesis.

Synthesis of 1-(1H-Pyrazol-1-yl)ethanone

The most common and straightforward method for the preparation of 1-(1H-pyrazol-1-yl)ethanone is the N-acetylation of pyrazole. This reaction is typically achieved by treating pyrazole with an acetylating agent such as acetic anhydride.

Experimental Protocol: N-Acetylation of Pyrazole

Physicochemical Data for 1-(1H-Pyrazol-1-yl)ethanone

| Property | Value | Reference |

| CAS Number | 10199-64-1 | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.11 g/mol | [4] |

| IUPAC Name | 1-(1H-pyrazol-1-yl)ethanone | [4] |

Synthetic Applications of 1-(1H-Pyrazol-1-yl)ethanone as a Synthetic Intermediate

The presence of the acetyl group in 1-(1H-pyrazol-1-yl)ethanone provides a reactive handle for various carbon-carbon bond-forming reactions, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds.

Claisen-Schmidt Condensation for the Synthesis of Pyrazolyl Chalcones

A primary application of 1-(1H-pyrazol-1-yl)ethanone is its use as a ketone component in the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an enolizable ketone with a non-enolizable aromatic aldehyde to furnish an α,β-unsaturated ketone, commonly known as a chalcone. Pyrazolyl chalcones are important precursors for the synthesis of various heterocyclic systems, including pyrazolines, pyrimidines, and benzodiazepines, many of which exhibit significant biological activities.[6][7]

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

The following is a general protocol for the synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde, which can be adapted for 1-(1H-pyrazol-1-yl)ethanone.[8][9]

-

Dissolve the substituted acetophenone (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the chalcone product.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for the Utility of 1-(1H-Pyrazol-1-yl)ethanone

Caption: Synthetic pathways originating from 1-(1H-pyrazol-1-yl)ethanone.

Synthesis of Pyrazoline Derivatives

The pyrazolyl chalcones synthesized from 1-(1H-pyrazol-1-yl)ethanone can be further elaborated into pyrazoline derivatives. This is typically achieved through a cyclization reaction with hydrazine hydrate or its derivatives.[10] The resulting pyrazolines can be N-acetylated in situ or in a subsequent step.[1][2]

Experimental Protocol: General Procedure for Pyrazoline Synthesis from Chalcones

A typical procedure for the synthesis of N-acetylated pyrazolines from chalcones is as follows:[1]

-

To a solution of the chalcone (1 equivalent) in a suitable solvent like ethanol, add hydrazine hydrate (1-1.2 equivalents) and acetic anhydride (1-1.2 equivalents).

-

A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added.

-

The reaction mixture is then refluxed for a period of time, with the progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice water, followed by filtration and recrystallization.

Synthesis of Pyrazolyl Hydrazones

The carbonyl group of 1-(1H-pyrazol-1-yl)ethanone can also react with hydrazine derivatives to form hydrazones. These compounds are of interest in medicinal chemistry and can serve as intermediates for the synthesis of other heterocyclic systems.

Experimental Protocol: General Procedure for Hydrazone Formation

A general method for the synthesis of pyrazole hydrazones involves the following steps:[11]

-

Dissolve the pyrazole ketone derivative (1 equivalent) and the desired hydrazine (e.g., phenylhydrazine, 1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Upon completion, the mixture is concentrated, and the crude product is isolated by filtration and purified by recrystallization from ethanol.

Experimental Workflow for Synthesis and Application

Caption: A typical experimental workflow for the synthesis and use of the title compound.

Conclusion

1-(1H-Pyrazol-1-yl)ethanone is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis via N-acetylation of pyrazole, combined with the reactivity of its acetyl group in key transformations such as the Claisen-Schmidt condensation, makes it a valuable building block for the construction of a diverse range of pyrazole-containing molecules. The resulting chalcones, pyrazolines, and hydrazones are important scaffolds in the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the use of 1-(1H-pyrazol-1-yl)ethanone in research and development settings. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant biological potential.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. benchchem.com [benchchem.com]

- 10. jddtonline.info [jddtonline.info]

- 11. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-(1H-Pyrazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1H-Pyrazol-1-yl)ethanone, also known as N-acetylpyrazole. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

1-(1H-Pyrazol-1-yl)ethanone is a derivative of pyrazole, a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. The acetylation occurs at the N1 position of the pyrazole ring.

IUPAC Name: 1-pyrazol-1-ylethanone[1] Synonyms: N-acetylpyrazole, 1-acetyl-1H-pyrazole[1] CAS Number: 10199-64-1[1][2] Molecular Formula: C₅H₆N₂O[1][3] Molecular Weight: 110.11 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(1H-Pyrazol-1-yl)ethanone, based on typical values for N-acetylpyrazoles and related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Doublet | 1H | H-5 |

| ~7.7 - 7.5 | Doublet | 1H | H-3 |

| ~6.5 - 6.3 | Triplet | 1H | H-4 |

| ~2.6 - 2.4 | Singlet | 3H | -COCH₃ |

Solvent: CDCl₃. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 166 | C=O (acetyl) |

| ~145 - 143 | C-5 |

| ~132 - 130 | C-3 |

| ~112 - 110 | C-4 |

| ~24 - 22 | -COCH₃ |

Solvent: CDCl₃. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives and publicly available data for related compounds.[1]

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3100 | Medium | C-H stretching (aromatic) |

| ~2950 - 2900 | Weak | C-H stretching (aliphatic) |

| ~1720 - 1700 | Strong | C=O stretching (amide I) |

| ~1590 - 1570 | Medium | C=N stretching (in-ring) |

| ~1480 - 1450 | Medium | C=C stretching (in-ring) |

| ~1370 - 1350 | Medium | C-H bending (methyl) |

| ~1280 - 1250 | Strong | C-N stretching |

Sample state: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 110 | Moderate | [M]⁺ (Molecular Ion) |

| 68 | High | [M - C₂H₂O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI). Fragmentation pattern is predicted based on the structure and common fragmentation pathways for N-acyl compounds.

Experimental Protocols

The following protocols describe the synthesis of 1-(1H-Pyrazol-1-yl)ethanone and the general procedures for acquiring the spectroscopic data.

3.1. Synthesis of 1-(1H-Pyrazol-1-yl)ethanone

This synthesis is based on the N-acetylation of pyrazole.

-

Materials:

-

Pyrazole

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1 equivalent) in a minimal amount of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

3.2. Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid product or cast a thin film from a volatile solvent.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a sample of the purified product into a mass spectrometer, typically via a gas chromatography (GC-MS) interface.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of 1-(1H-Pyrazol-1-yl)ethanone.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 1-(1H-Pyrazol-1-yl)ethanone.

Caption: Logical relationship between the compound and the information derived from various spectroscopic techniques.

References

Physical and chemical properties of N-acetylpyrazole

Introduction

N-acetylpyrazole is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The introduction of an acetyl group onto one of the nitrogen atoms modifies the electronic and steric properties of the pyrazole ring, influencing its reactivity and potential applications. While a significant body of research exists for substituted N-acetylpyrazole derivatives, particularly in the fields of medicinal and agricultural chemistry, data on the parent N-acetylpyrazole is less abundant. This guide provides a detailed overview of the known physical and chemical properties of N-acetylpyrazole and its derivatives, along with experimental protocols for their synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of N-acetylpyrazoles can vary significantly with substitution on the pyrazole ring. The available quantitative data for the parent pyrazole and various N-acetylpyrazole derivatives are summarized below for comparison.

Properties of Pyrazole

For context, the properties of the parent compound, pyrazole, are presented in the table below. Pyrazole is a colorless solid with a pyridine-like odor.[1][2][3] It is a weak base and is partially soluble in water.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | [3] |

| Molecular Weight | 68.08 g/mol | [2][3] |

| Melting Point | 67-70 °C | [3] |

| Boiling Point | 186-188 °C | [3] |

| Solubility in Water | 19400 mg/L (at 25 °C) | [2] |

| pKa | 2.49 (at 25 °C) | [3] |

| LogP | 0.26 | [2] |

Physical Properties of N-Acetylpyrazole Derivatives

The melting points of several substituted N-acetylpyrazole derivatives have been reported in the literature. These values are influenced by the nature and position of the substituents on the pyrazole or pyrazoline ring.

| Compound | Melting Point (°C) |

| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | Not specified in abstract |

| 1-(3-(4-Chlorophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone | Not specified in abstract |

| 1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone | Not specified in abstract |

| 1-(4,5-Dihydro-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazol-1-yl)ethanone | Not specified in abstract |

| 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles (general class) | Various, e.g., 120-122°C for one derivative |

| 1-(3-(3,4-dichlorophenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl) ethanones | Not specified in abstract |

Spectroscopic Data of N-Acetylpyrazole Derivatives

Spectroscopic techniques are crucial for the characterization of N-acetylpyrazole derivatives. The key spectral features are summarized below.

| Spectroscopic Technique | Key Features and Observations for Derivatives |

| FT-IR (KBr, cm⁻¹) | A strong absorption band for the carbonyl stretching of the acetyl group (–COCH₃) is typically observed in the range of 1654-1665 cm⁻¹.[4] Aliphatic and aromatic C-H stretching vibrations are also present. |

| ¹H NMR (CDCl₃ or DMSO-d₆, δ ppm) | A characteristic singlet for the three protons of the acetyl group (COCH₃) appears in the upfield region. The chemical shifts and splitting patterns of the pyrazole/pyrazoline ring protons and any substituents provide detailed structural information. |

| ¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm) | The carbonyl carbon of the acetyl group gives a signal in the downfield region. Signals for the carbons of the pyrazole/pyrazoline ring and any substituents are also observed. For example, in some derivatives, the CH₂ and CH carbons of the pyrazoline ring appear at approximately 38 ppm and 51 ppm, respectively.[4] |

| Mass Spectrometry (EI-MS) | The mass spectra of N-acetylpyrazoles and their derivatives can provide information about the molecular weight and fragmentation patterns. For 4-acetylpyrazole, a constitutional isomer, the base peak is [M–CH₃]⁺, indicating the loss of the acetyl methyl group.[5] |

Experimental Protocols

The synthesis of N-acetylpyrazoles generally involves the acetylation of a pyrazole ring. A common method for synthesizing substituted N-acetylpyrazoline derivatives is through the cyclocondensation of chalcones with hydrazine hydrate, followed by acetylation.

General Synthesis of N-Acetylpyrazole Derivatives

A widely used method for the synthesis of N-acetylpyrazole derivatives involves the reaction of a corresponding pyrazole with an acetylating agent, such as acetic anhydride or glacial acetic acid.[6] The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or silica-supported sulfuric acid, and can sometimes be performed under solvent-free conditions.[7][8]

Materials:

-

Substituted or unsubstituted pyrazole

-

Acetic anhydride or glacial acetic acid

-

Catalyst (e.g., p-toluenesulfonic acid, fly-ash:H₂SO₄) (optional)

-

Solvent (e.g., ethanol) (optional)

Procedure:

-

A mixture of the pyrazole derivative, the acetylating agent (acetic anhydride or glacial acetic acid), and a catalytic amount of the chosen acid catalyst are mixed in a suitable solvent or under solvent-free conditions.

-

The reaction mixture is then heated, often under reflux or microwave irradiation, for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves pouring the mixture into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Characterization Methods

The synthesized N-acetylpyrazole derivatives are typically characterized using a combination of the following techniques:

-

Melting Point: Determined using a melting point apparatus.

-

FT-IR Spectroscopy: To identify the functional groups present in the molecule, particularly the acetyl carbonyl group.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry: To confirm the molecular weight and study the fragmentation pattern.

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.[4]

Visualizations

Synthesis of N-Acetylpyrazole Derivatives from Chalcones

The following diagram illustrates a common synthetic pathway for N-acetylpyrazoline derivatives, starting from chalcones.

Caption: Generalized workflow for the synthesis of N-acetylpyrazoline derivatives.

General Acetylation of a Pyrazole Ring

This diagram shows the direct acetylation of a pyrazole to form an N-acetylpyrazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(1H-Pyrazol-1-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The primary method described is the direct N-acetylation of pyrazole with acetic anhydride. This application note includes a step-by-step methodology, tables of quantitative data for reagents and product characterization, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. The N-acetylation of pyrazole to form 1-(1H-Pyrazol-1-yl)ethanone is a fundamental transformation that provides a key intermediate for further synthetic modifications. The acetyl group can influence the electronic properties of the pyrazole ring and serves as a handle for subsequent reactions. This protocol outlines a straightforward and efficient method for this synthesis.

Data Presentation

Table 1: Reagent Specifications and Quantities

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrazole | C₃H₄N₂ | 68.08 | 5.0 g | 0.073 mol |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 15 mL | 0.159 mol |

| Pyridine | C₅H₅N | 79.10 | 20 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl (aq) | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Table 2: Product Characterization Data for 1-(1H-Pyrazol-1-yl)ethanone [1]

| Property | Value |

| Molecular Formula | C₅H₆N₂O[1] |

| Molar Mass | 110.11 g/mol [1] |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 197.9 ± 23.0 °C at 760 mmHg |

| IUPAC Name | 1-(1H-pyrazol-1-yl)ethanone[1] |

| CAS Number | 10199-64-1[1] |

Table 3: Spectroscopic Data for 1-(1H-Pyrazol-1-yl)ethanone

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J=2.8 Hz, 1H), 7.70 (d, J=1.6 Hz, 1H), 6.45 (dd, J=2.8, 1.6 Hz, 1H), 2.70 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 144.0, 130.5, 110.0, 22.5.[1] |

| IR (KBr, cm⁻¹) | ν: 1720 (C=O), 1580, 1470, 1380, 1250. |

| Mass Spec. (EI) | m/z (%): 110 (M+), 68, 43. |

Experimental Protocol

The synthesis of 1-(1H-Pyrazol-1-yl)ethanone is achieved through the N-acetylation of pyrazole using acetic anhydride in the presence of pyridine as a base and solvent.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

Fume hood

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.073 mol) of pyrazole in 20 mL of pyridine.

-

Addition of Acetic Anhydride: Cool the solution in an ice bath. Slowly add 15 mL (0.159 mol) of acetic anhydride to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, pour the mixture into 100 mL of dichloromethane.

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield 1-(1H-Pyrazol-1-yl)ethanone as a colorless to yellow liquid.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 1-(1H-Pyrazol-1-yl)ethanone.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Pyridine is flammable and has a strong, unpleasant odor. Handle with care.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

-

Hydrochloric acid is corrosive. Handle with care.

References

Application Notes: Cyclocondensation of Hydrazine with β-Diketones for Pyrazole Synthesis

Introduction

The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, commonly known as the Knorr Pyrazole Synthesis, is a fundamental and widely utilized method for synthesizing pyrazole derivatives.[1][2][3] First described by Ludwig Knorr in 1883, this reaction is valued for its simplicity, high yields, and the aromatic stability of the resulting pyrazole ring.[1][2][4] Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] This core structure is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] Consequently, the Knorr synthesis and its variations remain a cornerstone for researchers in organic synthesis and drug development.

Applications in Research and Drug Development

The pyrazole nucleus is a privileged scaffold in pharmacology due to its diverse biological activities. The synthesis of polysubstituted pyrazoles via cyclocondensation is a direct route to novel therapeutic agents.

-

Antimicrobial and Antitubercular Agents : Certain 1,3-diaryl substituted pyrazole derivatives have shown potent activity against S. aureus and Mycobacterium tuberculosis.[5]

-

Anticancer Activity : Pyrazole compounds are explored for their potential as anticancer agents.[5]

-

Anti-inflammatory and Analgesic Properties : The pyrazole ring is a key component in several anti-inflammatory and pain-relieving drugs.[5]

-

Other Therapeutic Areas : The versatility of the pyrazole core extends to antiviral, antioxidant, neuroprotective, and antidiabetic applications.[5]

Reaction Mechanism

The reaction proceeds through a well-established pathway involving nucleophilic attack, formation of a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrazole ring.[1][6] The reaction is typically fast and high-yielding due to the formation of the stable aromatic product.[1] When an unsymmetrical β-diketone is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[4][7]

Quantitative Data Summary

The cyclocondensation of hydrazines with β-diketones is a robust reaction with consistently high yields reported across various substrates and conditions.

| Reactants (β-Dicarbonyl + Hydrazine) | Solvent / Catalyst | Conditions | Product | Yield (%) | Reference |

| Acetylacetone + Hydrazine Sulfate | 10% Sodium Hydroxide | 15°C, 1.5 hr | 3,5-Dimethylpyrazole | 77–81% | [8] |

| Acetylacetone + Hydrazine Hydrate | Water | 40°C | 3,5-Dimethylpyrazole | 74.99% | [9] |

| Ethyl Benzoylacetate + Hydrazine Hydrate | 1-Propanol / Acetic Acid | ~100°C, 1 hr | 5-Phenyl-3H-pyrazol-3-one | 79% (crude) | [1][10] |

| Acetylacetone + Substituted Phenyl Hydrazine HCl | Glycerol-Water (1:1) | 90°C, 3-4 hr | 1-Aryl-3,5-dimethylpyrazoles | Not Specified | [5] |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones + Arylhydrazine | N,N-Dimethylacetamide / HCl | Ambient Temperature | 1-Aryl-3(5)-aryl-5(3)-trifluoromethylpyrazoles | 74–77% | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazoles from β-dicarbonyl compounds. Safety Note: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[1]

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone

This protocol is adapted from the procedure reported in Organic Syntheses.[8] It is preferred over methods using hydrazine hydrate, which can sometimes lead to violent reactions.[8]

Materials:

-

Hydrazine sulfate (0.50 mole, 65 g)

-

10% Sodium hydroxide solution (400 mL)

-

Acetylacetone (0.50 mole, 50 g, ~51.3 mL)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90–100°C)

Equipment:

-

1-L round-bottomed flask

-

Stirrer

-

Separatory funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 1-L round-bottomed flask fitted with a stirrer, separatory funnel, and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

-

While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

-

Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

-

Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation using a rotary evaporator.

-

The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure to obtain 37–39 g (77–81% yield) with a melting point of 107–108°C.

-

The product can be further purified by recrystallization from approximately 250 mL of 90–100°C petroleum ether if desired.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes a variation of the Knorr synthesis using a β-ketoester, adapted from a procedure using ethyl benzoylacetate and hydrazine hydrate.[1]

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water (10 mL)

-

TLC supplies (e.g., silica plates, 30% ethyl acetate/70% hexane mobile phase)

Equipment:

-

20-mL scintillation vial

-

Magnetic stir bar

-

Hot plate with stirring capability

-

TLC chamber and UV lamp

Procedure:

-

Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial containing a magnetic stir bar.

-

Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

-

After 1 hour, monitor the reaction progress by performing a thin-layer chromatography (TLC) analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) as a reference.

-

Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.

-

Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring to precipitate the product.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. firsthope.co.in [firsthope.co.in]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a pivotal class of five-membered nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals.[1] Derivatives of pyrazole are of paramount interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature a pyrazole scaffold.[1][3]

Microwave-assisted synthesis has emerged as a powerful and green tool in medicinal chemistry, enabling the rapid and efficient synthesis of compound libraries for screening.[1][4] This technology offers significant advantages over conventional heating methods.

Key Advantages of Microwave-Assisted Synthesis:

-

Speed: Reaction times are often dramatically reduced from hours to mere minutes.[1][3]

-

Yield: Increased reaction efficiency frequently leads to higher product yields.[1][3]

-

Purity: Cleaner reactions can simplify product purification processes.[1]

-

Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[4][5]

These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, including data presentation comparing microwave and conventional methods, and visualizations of the experimental workflow.

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1]

| Product | Method | Temperature (°C) | Time | Yield (%) |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |

| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1]

| Product | Method | Time | Yield (%) |

| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |

| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not Specified |

Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [3]

| Product | Method | Power (W) | Temperature (°C) | Time | Yield (%) |

| Quinolin-2(1H)-one-based Pyrazoles | Microwave-Assisted | 360 | 120 | 7-10 min | 68-86 |

Table 4: Multi-component Synthesis of Pyrazol-5-ol Derivatives [6][7]

| Catalyst | Method | Power (W) | Time | Solvent | Yield (%) |

| Graphene Oxide (0.05 wt%) | Microwave-Assisted | 180 | 4 min | Water | 95 |

| None | Microwave-Assisted | 180 | 15-35 min | Various Polar Solvents | 21-95 |

Experimental Protocols

Protocol 1: Synthesis of Pyrazoles from Chalcones

This protocol describes the synthesis of pyrazole derivatives from chalcone precursors using microwave irradiation.[1]

Materials:

-

Chalcone (1.0 mmol)

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)

-

Ethanol (5 mL)

-

Glacial Acetic Acid (catalytic amount)

-

Microwave reactor vial with a stir bar

-

Microwave reactor

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

-

Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Protocol 2: Solvent-Free Synthesis of Pyrazolones from β-Ketoesters

This protocol outlines a green, solvent-free approach to synthesizing pyrazolone derivatives from β-ketoesters and hydrazines under microwave irradiation.[5]

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

Substituted or unsubstituted hydrazine

-

Domestic microwave oven

-

Reaction vessel (e.g., beaker or flask)

Procedure:

-

In an open Erlenmeyer flask, take a mixture of the β-ketoester and the substituted or unsubstituted hydrazine.

-

Place the flask in a domestic microwave oven.

-

Irradiate the mixture. The power and time of irradiation will need to be optimized for the specific reactants.

-

The reaction proceeds rapidly, often within minutes.

-

Allow the reaction mixture to cool to room temperature.

-

The crude product can be further purified by recrystallization.[1]

Protocol 3: Multi-component Synthesis of Pyranopyrazoles

This protocol describes a one-pot, multi-component synthesis of pyranopyrazole derivatives under microwave irradiation.[8]

Materials:

-

Pyrazolone derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one)

-

Aromatic aldehyde

-

Malononitrile

-

Dry Ethanol

-

Piperidine (catalytic amount)

-

Microwave reactor

Procedure:

-

In a reaction vessel suitable for microwave synthesis, combine the pyrazolone derivative, aromatic aldehyde, and malononitrile in dry ethanol.

-

Add a catalytic amount of piperidine.

-

Place the vessel in the microwave reactor.

-

Irradiate the mixture for 2-8 minutes.[8]

-

Upon completion, cool the reaction mixture.

-

Pour the mixture into hot water to precipitate the product.[1]

-

Collect the solid by filtration and purify by recrystallization.

Visualizations

General Workflow for Microwave-Assisted Pyrazole Synthesis

Caption: A generalized workflow for the synthesis of pyrazole derivatives using microwave technology.

Logical Relationship in Multi-Component Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 1-(1H-Pyrazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(1H-pyrazol-1-yl)ethanone, a valuable building block in medicinal chemistry, utilizing ultrasound irradiation as a green and efficient methodology. A comparison with the conventional heating method is also presented to highlight the advantages of sonication.

Introduction

1-(1H-Pyrazol-1-yl)ethanone and its derivatives are key intermediates in the development of a wide range of biologically active compounds. The pyrazole moiety is a prominent scaffold in many pharmaceuticals exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The N-acetylation of pyrazole is a fundamental step in the structural modification and diversification of these important heterocyclic compounds. Traditional synthesis methods often require prolonged reaction times and elevated temperatures. Ultrasound-assisted synthesis emerges as a powerful alternative, offering benefits such as accelerated reaction rates, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.[4][5][6]

Principle of Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement of mass transfer. These effects can dramatically increase reaction rates and yields, often under less harsh conditions than conventional methods.[7][8]

Experimental Protocols

Materials and Equipment

-

Pyrazole (C₃H₄N₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware and work-up equipment

Protocol 1: Ultrasound-Assisted Synthesis of 1-(1H-Pyrazol-1-yl)ethanone (Solvent-Free)

This protocol describes a catalyst-free and solvent-free approach, which is an environmentally friendly method for the N-acetylation of pyrazole.

Procedure:

-

In a 50 mL round-bottom flask, add pyrazole (1.0 g, 14.7 mmol).

-

To the same flask, add acetic anhydride (2.1 g, 20.6 mmol, 1.4 equivalents).

-

Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath.

-

Turn on the ultrasound and set the temperature to 50-60°C.

-

Irradiate the reaction mixture for 15-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acetic anhydride and acetic acid formed.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Protocol 2: Conventional Synthesis of 1-(1H-Pyrazol-1-yl)ethanone

This protocol outlines the traditional method for the N-acetylation of pyrazole using conventional heating.

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyrazole (1.0 g, 14.7 mmol) in toluene (20 mL).

-

Slowly add acetic anhydride (2.1 g, 20.6 mmol, 1.4 equivalents) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.

-

Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acetic anhydride and acetic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(1H-pyrazol-1-yl)ethanone.

Data Presentation

The following table summarizes the comparative quantitative data for the ultrasound-assisted and conventional synthesis methods for 1-(1H-pyrazol-1-yl)ethanone.